(R)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral amino acid derivative that features a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid typically involves the introduction of the fluoropyridine group into an amino acid framework. One common method involves the nucleophilic substitution of a halogenated pyridine with an amino acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oximes, nitriles, hydrogenated pyridines, and substituted pyridines.
Scientific Research Applications
®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluoropyridine group
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and are studied for their biological activities.
Fluorinated pyridines: Compounds with similar fluoropyridine structures are used in various applications, including medicinal chemistry and agrochemicals.
Uniqueness
®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid framework and a fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
AEAJWSPHEXXKSO-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1C[C@H](C(=O)O)N)F |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.